molecular formula C18H18N2O4S2 B2774469 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941908-23-2

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No.: B2774469
CAS No.: 941908-23-2
M. Wt: 390.47
InChI Key: FFXYXLDJKKEFBH-UHFFFAOYSA-N
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Description

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring substituted with dimethyl groups at positions 5 and 6, and an acetamide group linked to a methoxyphenyl sulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Dimethylation: The benzothiazole core is then subjected to dimethylation at positions 5 and 6 using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Sulfonylation: The dimethylated benzothiazole is reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Acetamide Formation: Finally, the sulfonylated intermediate is treated with acetic anhydride or acetyl chloride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the corresponding thiol derivative.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide has been explored for various scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of novel therapeutic agents, particularly for its anti-inflammatory and anticancer properties.

    Material Science: It has been investigated for its use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

    Industrial Applications: It is employed in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by:

    Inhibition of Enzymes: The compound can inhibit key enzymes involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs).

    Modulation of Signaling Pathways: It can modulate signaling pathways like the mitogen-activated protein kinase (MAPK) pathway, leading to altered cellular responses.

    Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering downstream effects that contribute to its biological activity.

Comparison with Similar Compounds

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide can be compared with other benzothiazole derivatives to highlight its uniqueness:

    N-(2-benzothiazolyl)-2-((4-methoxyphenyl)sulfonyl)acetamide: Lacks the dimethyl substitution, which may affect its biological activity and chemical properties.

    N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide: Substitution of the methoxy group with a chloro group can lead to different reactivity and applications.

    N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-hydroxyphenyl)sulfonyl)acetamide: The presence of a hydroxy group instead of a methoxy group can influence its solubility and interaction with biological targets.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in medicinal chemistry, material science, and biological research.

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-11-8-15-16(9-12(11)2)25-18(19-15)20-17(21)10-26(22,23)14-6-4-13(24-3)5-7-14/h4-9H,10H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXYXLDJKKEFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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